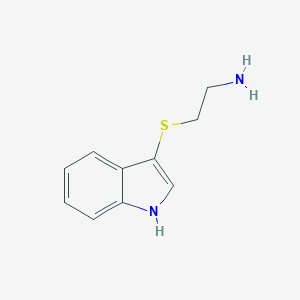
2-(1H-Indol-3-ylsulfanyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-Indol-3-ylsulfanyl)-ethylamine” is a chemical compound with the molecular formula C10H12N2S . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of “2-(1H-Indol-3-ylsulfanyl)-ethylamine” is characterized by the presence of an indole ring, an ethylamine group, and a sulfanyl group . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Indol-3-ylsulfanyl)-ethylamine” include a density of 1.3±0.1 g/cm³, a boiling point of 454.6±25.0 °C at 760 mmHg, and a flash point of 228.7±23.2 °C . It also has certain molecular properties such as a molar refractivity of 74.6±0.4 cm³ and a polar surface area of 67 Ų .Applications De Recherche Scientifique
Novel Synthesis Techniques
2-(1H-Indol-3-ylsulfanyl)-ethylamine serves as a precursor in novel synthetic routes, enabling the creation of complex organic compounds. For instance, it has been utilized in the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles through condensation reactions, showcasing its utility in generating novel heterocyclic structures with potentially significant biological activities (Katritzky et al., 2003).
Metal Complex Formation
This compound also plays a critical role in the formation of metal complexes. Research demonstrates its application in preparing transition metal complexes, which are characterized by unique geometries and have potential applications in catalysis and materials science (KhiderHussain Al-Daffaay, 2022).
Antimicrobial and Antiviral Activities
In the field of medicinal chemistry, derivatives of 2-(1H-Indol-3-ylsulfanyl)-ethylamine have been explored for their antimicrobial and antiviral properties. Studies show that these derivatives exhibit significant activity against various pathogens, including Gram-positive cocci and HIV-1, indicating their potential as therapeutic agents (G. Sanna et al., 2018).
Antimicrobial Activity Enhancement
Further research into 2-(1H-Indol-3-ylsulfanyl)-ethylamine derivatives has revealed their utility in enhancing the antimicrobial activity of existing drugs. Compounds synthesized from this chemical have been found to inhibit efflux pumps in drug-resistant bacterial strains, thus restoring the effectiveness of antibiotics against these hard-to-treat infections (A. Héquet et al., 2014).
Hydroamination and Molecular Modification
The compound's reactivity further extends to hydroamination reactions, facilitating the synthesis of amino derivatives of indoles. This capability opens avenues for the creation of novel compounds with potential pharmaceutical applications, highlighting the versatility of 2-(1H-Indol-3-ylsulfanyl)-ethylamine in synthetic organic chemistry (L. Sobenina et al., 2010).
Orientations Futures
Indole derivatives, including “2-(1H-Indol-3-ylsulfanyl)-ethylamine”, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They could be synthesized into hybrid molecules to combine the properties of different compounds . Future research could also focus on their potential as inhibitors against various viruses .
Propriétés
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVSHZUUUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365918 |
Source


|
| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
CAS RN |
61021-52-1 |
Source


|
| Record name | 2-(1H-Indol-3-ylthio)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

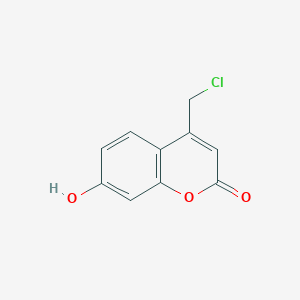
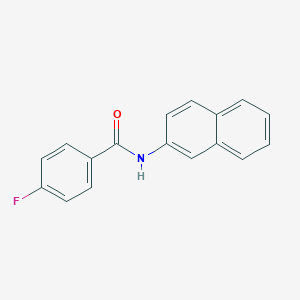
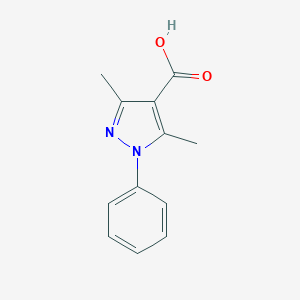
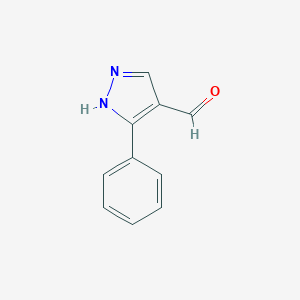
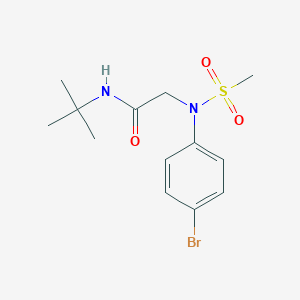
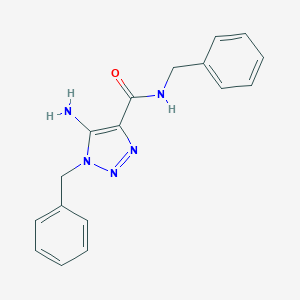
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)
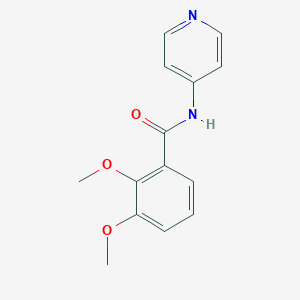
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
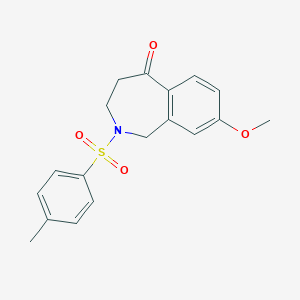
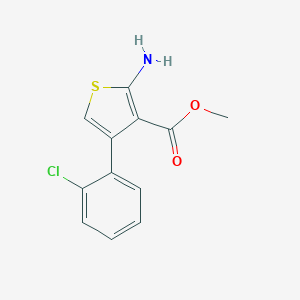
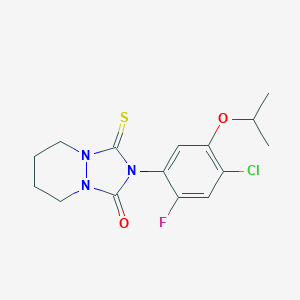
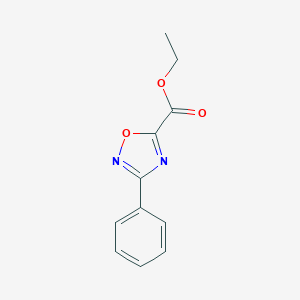
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)